Ethanone, 1-(2-pyridinyl)-, hydrobromide

Solubility Purification Salt Formation

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1), also known as 2-acetylpyridine hydrobromide, is the hydrobromide salt of 2-acetylpyridine. It is a pyridinium salt with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 113738-31-1
Cat. No. B3346049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-pyridinyl)-, hydrobromide
CAS113738-31-1
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=N1.Br
InChIInChI=1S/C7H7NO.BrH/c1-6(9)7-4-2-3-5-8-7;/h2-5H,1H3;1H
InChIKeyQQOKEPYBMDDSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Chemical Profile and Procurement Context


Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1), also known as 2-acetylpyridine hydrobromide, is the hydrobromide salt of 2-acetylpyridine. It is a pyridinium salt with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol [1]. The compound is primarily utilized as a synthetic building block in organic synthesis, leveraging the reactivity of both the pyridine ring and the ketone functional group. The hydrobromide salt form is commercially available and is employed in various chemical transformations [2].

Salt form Hydrobromide salt for enhanced aqueous solubility vs free base
Synthetic role Pyridinium building block for heterocyclic synthesis
Workflow fit Aqueous-phase reactions, salt metathesis, and specific acridizinium routes

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Critical Differentiation from In-Class Analogs for Procurement


Substituting Ethanone, 1-(2-pyridinyl)-, hydrobromide with its free base (2-acetylpyridine) or other salts like the hydrochloride is not a trivial interchange. The hydrobromide salt offers distinct physical properties, particularly enhanced aqueous solubility and stability, which are critical for specific synthetic protocols and applications [1]. Furthermore, the presence of the hydrobromide counterion can directly influence reaction outcomes, as seen in the synthesis of acridizinium salts where it forms as the only identifiable product under specific conditions, a behavior not guaranteed with other salt forms or the free base [2]. The quantitative evidence below substantiates why this specific salt form must be procured for certain scientific workflows.

HBr salt
Free base
Free base lacks aqueous solubility; reaction selectivity in acridizinium synthesis may not reproduce
HBr salt
HCl salt
Counterion influences solubility, crystal packing, and spectroscopic identity; interchange not trivial

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Quantitative Differentiation Evidence for Scientific Selection


Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Improved Aqueous Solubility and Purification Relative to Free Base

The hydrobromide salt form of 2-acetylpyridine exhibits significantly enhanced water solubility compared to the neutral free base (2-acetylpyridine, CAS 1122-62-9). Hydrobromide salts, in general, are known for their improved aqueous solubility and ease of purification via recrystallization, which are class-level properties [1]. This differentiation is critical for aqueous-phase reactions and downstream processing where the free base's poor water solubility presents a limitation [2].

Aqueous solubility
Class-level
Enhanced aqueous solubility compared to free base (qualitative class property of hydrobromide salts)
Supports selection for aqueous-phase reactions
Data to verify with lot-specific testing
Solubility Purification Salt Formation

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Distinct Vibrational Spectroscopic Signature for Identity Confirmation

The hydrobromide salt exhibits distinct infrared (IR) spectral features compared to the neutral 2-acetylpyridine free base. A broad N⁺-H stretching band is expected in the 2500-3000 cm⁻¹ region for the hydrobromide salt, which is absent in the free base. Additionally, pyridine ring stretching vibrations are anticipated to shift to higher frequencies upon protonation . These spectral differences provide a reliable method for confirming salt formation and purity.

IR identification
Data to verify
Broad N⁺-H stretch 2500–3000 cm⁻¹; shifted pyridine ring vibrations vs free base
Distinct IR signature enables salt confirmation
Spectroscopic reference needed for lot verification
Spectroscopy IR Characterization

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Role as a Critical Intermediate in Acridizinium Salt Synthesis

In the synthesis of acridizinium salts, the hydrobromide salt of 2-acetylpyridine (Ethanone, 1-(2-pyridinyl)-, hydrobromide) was identified as the sole identifiable material after a reaction involving benzyl bromide and 2-propanol. This outcome highlights the competitive formation of HBr in situ and the selective formation of the hydrobromide salt, a process that is not replicated when starting with the free base under these conditions [1].

Acridizinium selectivity
Reported
Hydrobromide salt was the only identifiable product after reaction with benzyl bromide/2-propanol (65 h RT, 48 h 45°C)
Selective formation supports its use as key intermediate for acridizinium salts
Data to verify from reported protocol
Organic Synthesis Heterocycles Reaction Specificity

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Distinct Pharmacological Profile Compared to 4-Acetylpyridine at Nicotinic Receptors

Electrophysiological studies on pyridine-sensitive cells reveal a clear functional divergence between 2-acetylpyridine and its 4-isomer. 2-Acetylpyridine acts as a less potent antagonist with an inhibition constant (Ki) of 40 μM and exhibits agonistic effects only at high concentrations (>10⁻³ M). In contrast, 4-acetylpyridine is characterized as a strong specific inhibitor [1]. While these data are for the free base forms, the hydrobromide salt of 2-acetylpyridine would be expected to exhibit a similar pharmacological profile upon dissolution, making it the relevant form for biological studies.

Nicotinic receptor
Cross-study comparable
Ki = 40 μM (antagonist, free base); agonistic only at >10⁻³ M; 4-isomer is strong inhibitor
Reported receptor profiling context; 2-isomer shows distinct functional profile
Electrophysiology endpoint review required
Pharmacology Nicotinic Receptors Electrophysiology

Ethanone, 1-(2-pyridinyl)-, hydrobromide (CAS 113738-31-1) | Validated Research and Industrial Application Scenarios


Synthesis of Acridizinium Salts and Related Heterocycles

As demonstrated by the selective formation of the hydrobromide salt in acridizinium synthesis, Ethanone, 1-(2-pyridinyl)-, hydrobromide is a key intermediate for generating pyridinium-based heterocyclic systems. Researchers aiming to prepare acridizinium derivatives should procure this specific salt to replicate the reported synthetic outcomes [1].

Analytical Method Development and Quality Control (QC) Applications

The hydrobromide salt, along with its free base and hydrochloride counterpart, is used as a reference standard in analytical method development and validation (AMV) for pharmaceutical quality control (QC). Its distinct spectral properties (e.g., IR N⁺-H stretch) make it a valuable marker for method specificity [2].

Nicotinic Acetylcholine Receptor Pharmacology Studies

For in vitro electrophysiology or binding assays targeting nicotinic acetylcholine receptors, the 2-acetylpyridine hydrobromide salt is the appropriate form for preparing solutions. Its distinct pharmacological profile (Ki = 40 μM as antagonist for the free base) compared to the 4-isomer makes it a selective tool for probing receptor function [3].

Aqueous-Phase Organic Synthesis and Metal Complexation

The enhanced aqueous solubility of the hydrobromide salt compared to the free base facilitates its use in water-based synthetic protocols and in the preparation of metal complexes where water is a preferred solvent [4][5].

Application
Selection Property
Validation Focus
Acridizinium salt synthesis
Salt-specific reactivity
Reproduce reported synthetic outcome
Analytical method development / QC
IR spectroscopic identity
Method specificity via N⁺-H stretch marker
Nicotinic receptor pharmacology
Isomeric functional profile
Receptor antagonist endpoint review
Aqueous-phase synthesis / metal complexation
Aqueous solubility
Solubility-dependent reaction performance

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